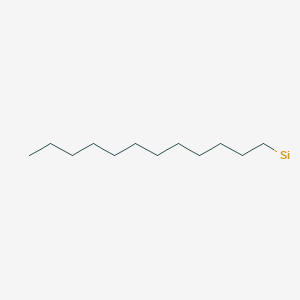

Dodecylsilane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Properties and Broader Context in Drug Discovery

While dodecylsilane itself is not typically a drug molecule, its applications can support pharmaceutical development. The "silicon switch" strategy in drug discovery involves substituting a carbon atom with silicon in a bioactive molecule to improve its properties [1]. Key property differences include:

- Increased Lipophilicity: Can improve a compound's tissue distribution and cell membrane penetration [1].

- Stronger Si-O Bonds: Can alter a drug's metabolic stability [1].

- Longer Bond Lengths: The C-Si bond is longer than a C-C bond, which can subtly change a molecule's shape and its interaction with a biological target [1].

- Silanols as Hydrogen-Bond Donors: The silanol group (Si-OH) is a stronger hydrogen-bond donor than a carbinol (C-OH), which can be exploited in drug design where hydrogen bonding is important for activity [1].

This compound is more directly relevant in creating advanced drug delivery systems. Research into modifying mesoporous silica nanoparticles with organosilanes like this compound aims to control drug loading and release profiles [2].

Experimental Workflows and Protocols

The synthesis and application of this compound derivatives follow well-established methodologies in surface and polymer chemistry.

Precursor Design and Synthesis

The synthesis typically starts from a chlorosilane or alkoxysilane precursor [3]. The table below compares these two common routes.

| Parameter | Chlorosilane Route | Alkoxysilane Route |

|---|---|---|

| Reaction Temperature | 60-150 °C [3] | 80-120 °C [3] |

| Reaction Time | 4-8 hours [3] | 6-24 hours [3] |

| Typical Yield | 68-85% [3] | 55-75% [3] |

| Key Advantage | Faster reaction, high selectivity [3] | Better hydrolytic stability, cost-effective [3] |

| Key Disadvantage | Produces corrosive HCl gas [3] | Longer reaction time, moderate selectivity [3] |

Experimental pathways for surface modification using this compound derivatives.

Post-Synthetic Modification

After creating the basic this compound structure, researchers often use "click chemistry" for further modification [3]. This approach is highly efficient and selective for attaching new functional groups, allowing for the creation of custom surfaces with specific properties.

How to Choose and Apply this compound

- For Creating Highly Hydrophobic Surfaces: this compound is an excellent choice. The long carbon chain effectively shields the surface from water [3].

- For Biomedical Applications: Consider the stability and biocompatibility of the final product. While the core this compound structure is useful for material properties, ensure any unreacted compounds or byproducts are thoroughly characterized and removed [2].

- For Composite Materials: Its primary value is as a coupling agent. It can strengthen interfaces in adhesives or fiber-reinforced composites, similar to how other silanes improve the bond between wood fibers and polymers [4].

References

dodecylsilane solubility and stability

Chemical Identity of Dodecylsilane

This compound is an organosilicon compound characterized by a long hydrophobic dodecyl chain (C₁₂H₂₅) attached to a silicon atom. Its key identifiers are summarized in the table below.

| Property | Description |

|---|---|

| IUPAC Name | This compound [1] |

| Molecular Formula | C₁₂H₂₈Si [1] |

| CAS Registry Number | 872-19-5 [1] |

| Molar Mass | 197.41 g/mol (for C12H25Si formula) [1] |

| Structure | A silicon atom bonded to a saturated dodecyl chain and three hydrogen atoms (SiH₃ group). [1] |

| Key Characteristic | High lipophilicity, with a calculated logP value of 3.691. [1] |

Solubility and Stability Profile

The data indicates that this compound has low solubility in water but is miscible with various organic solvents [1] [2]. Its most critical characteristic is its reactivity in aqueous environments.

Aqueous Stability and Reactivity

This compound is classified as a monoalkylsilane (one Si-H bond). A 2025 systematic study on hydrosilane stability at neutral pH found that monoalkylsilanes like this compound are susceptible to hydrolysis [2].

Quantitative data from ¹H-NMR time-lapse experiments shows a 22% reduction in the starting material over 24 hours when dissolved in a 10% D₂O in DMSO-d6 solvent system [2]. The primary reaction is with water, moisture, or steam, which generates heat and corrosive fumes of hydrogen chloride (HCl) [3].

Experimental Protocols for Stability Assessment

The following diagram outlines the general workflow for evaluating this compound stability using key methods from recent research:

Key Experimental Details

- Sample Preparation for NMR: Due to its poor water solubility, this compound must be dissolved in a deuterated organic solvent. The cited study used 10% D₂O in DMSO-*d6* to create a homogeneous solution for this compound [2].

- Direct GC-MS Analysis: To accurately quantify the remaining hydrosilane after water exposure, the organic layer from a liquid/liquid extraction can be injected directly into the GC-MS. This avoids potential loss of volatile starting material during a rotary evaporation step [2].

- Bio-Relevant Conditions: Stability was also tested in phosphate-buffered saline (PBS) at pH 7.4. The study notes that of the tested silanes, only monoalkylsilanes degraded with the added salt content [2].

Key Insights for Research & Development

The instability of this compound in aqueous environments has significant implications for its use, particularly in drug discovery.

- Formulation & Handling: this compound is moisture-sensitive [3]. It must be stored and handled under anhydrous conditions (e.g., in a glovebox) to prevent decomposition.

- Drug Discovery Considerations: The Si-H bond in this compound is generally not stable enough to survive in most biological, aqueous environments. This limits its direct use as a carbon bioisostere in drug molecules [2]. For silicon-based bioisosteres, more stable structures like silanols or quaternary organosilanes (where silicon is bonded to four carbon atoms) are preferable.

Summary and Comparative Stability

The table below summarizes the stability of this compound compared to other hydrosilane classes based on the 2025 study [2].

| Hydrosilane Substitution Type | Representative Example | Stability at Neutral pH (24h) |

|---|---|---|

| Monoalkylsilane | This compound | Susceptible (22% degradation) |

| Dialkylsilane | Diethylsilane | Resistant |

| Trialkylsilane | Triethylsilane | Resistant |

| Monoarylsilane | Phenylsilane | Susceptible (31% degradation) |

| Triarylsilane | Triphenylsilane | Resistant |

References

dodecylsilane safety data sheet and handling

Physical and Chemical Properties

The table below summarizes the available physical and chemical property data for dodecylsilane. Please note that many data points are not available (N/A).

| Property | Value | Source |

|---|---|---|

| CAS Number | 872-19-5 | [1] |

| Molecular Formula | C₁₂H₂₈Si | [1] |

| Molecular Weight | 200.44 g/mol | [1] |

| Boiling Point | 80 °C at 7 mmHg | [1] |

| Flash Point | 100.14 °C | [1] |

| Density | 0.7753 g/cm³ | [1] |

| Vapour Pressure | N/A | |

| Partition Coefficient (log Kow) | N/A | |

| Solubility | N/A |

Hazard Identification and Exposure Controls

Based on the safety data sheet, the specific hazards of this compound are not fully classified, and no occupational exposure limits (OELs) were provided [1]. In such cases, it is critical to adhere to strict safety protocols.

- Hazard Communication: The Safety Data Sheet (SDS) for this compound has sections for hazard classification that are marked "no data available" [1]. You should treat chemicals with unknown toxicity as potentially hazardous.

- Exposure Limits: No Permissible Exposure Limit (PEL) from OSHA, Recommended Exposure Limit (REL) from NIOSH, or Threshold Limit Value (TLV) from ACGIH was located for this compound [1]. OSHA advises that their own PELs, many set in 1970, may be outdated and recommends consulting other occupational exposure limits for better worker protection [2].

Safe Handling and Emergency Procedures

The following workflow outlines the key procedures for handling this compound and responding to incidents, based on the available safety data sheet [1].

This compound Safety Workflow

Key Considerations for Researchers

For your work in drug development, here are some critical points to consider:

- Data Gaps: The lack of defined exposure limits and complete toxicological data (e.g., carcinogenicity, mutagenicity, reproductive toxicity) represents a significant knowledge gap [1]. A rigorous, assumption-free approach is necessary.

- Material Similarities: While this compound itself may not be fully characterized, related silane compounds are known to be highly flammable and toxic by inhalation [3]. This suggests that this compound should be handled with extreme caution.

- Hierarchy of Controls: Prioritize using engineering controls (like fume hoods) over personal protective equipment (PPE) to manage risks. The SDS recommends ensuring adequate ventilation and handling the substance in accordance with good industrial hygiene and safety practice [1].

References

Comprehensive Technical Guide: Organosilane Chemistry and Dodecylsilane Applications in Drug Delivery

Introduction to Organosilane Chemistry

Organosilane chemistry represents a cornerstone of surface functionalization science with profound implications across materials science, chromatography, and biomedical applications. These hybrid organic-inorganic compounds feature a direct carbon-silicon bond that enables the creation of molecular bridges between inorganic substrates and organic functionalities. The fundamental structure of organosilanes follows the formula R-SiX₃, where R represents an organic moiety and X denotes hydrolyzable groups (typically alkoxy or chloro substituents). This unique molecular architecture allows organosilanes to undergo controlled hydrolysis and condensation reactions, forming stable covalent bonds with hydroxyl-rich surfaces such as silica, glass, and metals. The versatility of organosilane chemistry has made it indispensable for developing advanced drug delivery systems, where precise surface engineering controls therapeutic release kinetics and biocompatibility.

The significance of organosilane monolayers extends to their ability to impart specific surface characteristics while maintaining the bulk properties of underlying substrates. When properly applied, these molecular thin films can transform material surfaces to exhibit tailored hydrophobicity, functionality for subsequent bioconjugation, or resistance to non-specific protein adsorption. In pharmaceutical applications, this enables the rational design of carrier systems with optimized loading capacity, release profiles, and biological behavior. The covalent Si-O-Si bonds formed during surface modification provide exceptional stability under physiological conditions, preventing premature delamination and ensuring consistent performance throughout the therapeutic window. This technical guide comprehensively examines organosilane fundamentals, with particular emphasis on dodecylsilane applications in advanced drug delivery platforms.

Organosilane Fundamentals and Molecular Structure

Chemical Principles and Bonding Characteristics

Organosilane chemistry is governed by distinctive electronic properties of the silicon atom that differentiate it from its carbon counterpart. Silicon possesses low electronegativity (1.90 on the Pauling scale) and expanded valence orbitals, resulting in longer bond lengths and increased flexibility in coordination geometry compared to carbon. The Si-C bond demonstrates high thermodynamic stability with a bond dissociation energy of approximately 451 kJ/mol, rendering it resistant to homolytic cleavage under physiological conditions. However, the polarity of the Si-C bond (silicon being electropositive relative to carbon) makes it susceptible to nucleophilic attack in the presence of strong bases or nucleophiles. This nuanced chemical behavior enables the design of organosilane monolayers that balance stability during storage and application with controlled degradation profiles in specific biological microenvironments.

The fundamental transformation in organosilane surface modification involves a four-step mechanism beginning with hydrolysis of alkoxy groups, followed by condensation with surface hydroxyls. During hydrolysis, silane trialkoxy groups react with water to form reactive silanols, releasing alcohol byproducts. These silanol species then undergo hydrogen bonding with surface hydroxyl groups present on substrate materials. Subsequently, a condensation reaction forms stable covalent Si-O-Si (siloxane) bridges that anchor the organosilane to the surface. Finally, adjacent silanol groups can undergo cross-linking through further condensation reactions, creating an interconnected monolayer network. This reaction sequence is strongly influenced by environmental factors including humidity, temperature, solvent composition, and catalyst presence, which collectively determine the density, uniformity, and stability of the resulting monolayer.

Structural Classification and Functional Varieties

Organosilanes can be systematically categorized according to their organic substituents (R groups), which dictate surface properties and application potential. The following table summarizes major organosilane classifications and their characteristics:

Table: Organosilane Classification by Organic Functionality

| Category | Representative R Groups | Key Properties | Common Applications |

|---|---|---|---|

| Alkyl | Methyl, Propyl, Octyl, Dodecyl | Hydrophobicity, Surface energy reduction | Chromatography, Corrosion protection, Drug encapsulation |

| Functional | Aminopropyl, Glycidoxy, Mercapto | Chemical reactivity, Bioconjugation sites | Immobilization catalysts, Biosensors, Targeted delivery systems |

| Fluorinated | Tridecafluoro-1,1,2,2-tetrahydrooctyl | Oleophobicity, Low surface energy | Non-fouling surfaces, Microfluidics |

| Reactive | Isocyanato, Methacrylate, Vinyl | Polymerization capability, Cross-linking | Composite materials, Dental resins, Molecular imprinting |

The selection criteria for organosilanes in pharmaceutical applications include compatibility with biological systems, stability under physiological conditions, and appropriate interfacial properties for drug-polymer interactions. Alkylsilanes like This compound create highly hydrophobic surfaces that favor adsorption and retention of lipophilic therapeutic compounds. In contrast, functional silanes provide reactive handles (amines, epoxides, thiols) for grafting polymers or targeting ligands that enhance therapeutic precision. Mixed monolayers incorporating multiple silane species enable fine-tuning of surface properties to achieve specific drug release profiles or multi-functional behavior. The structural diversity of organosilanes thus provides a versatile molecular toolkit for engineering advanced drug delivery interfaces with precisely controlled characteristics.

This compound: Properties and Characterization

Structural and Physicochemical Properties

This compound, specifically n-dodecyltrimethoxysilane, features a linear twelve-carbon alkyl chain (C₁₂H₂₅-) covalently linked to a trimethoxysilane headgroup (-Si(OCH₃)₃). This molecular structure creates a pronounced amphiphilic character with a highly hydrophobic alkyl tail and a reactive, hydrophilic silane head. The long hydrocarbon chain promotes strong intermolecular van der Waals interactions between adjacent molecules in self-assembled monolayers, driving the formation of closely packed, crystalline-like structures on appropriate substrates. These dense alkyl assemblies create surfaces with exceptional hydrophobicity, typically exhibiting water contact angles exceeding 110° when properly organized on silica substrates. The combination of strong covalent substrate anchoring through siloxane bonds and intensive lateral chain interactions results in monolayers with remarkable thermal and chemical stability, maintaining integrity at temperatures up to 150°C and in various organic solvents.

The self-assembly process of this compound is governed by both thermodynamic and kinetic factors, where molecules initially adsorb onto the substrate surface followed by gradual reorganization into ordered domains. The optimal monolayer formation occurs through solution deposition in anhydrous aprotic solvents (e.g., toluene, xylene) with controlled trace water content sufficient for hydrolysis but limited enough to prevent bulk polymerization. The resulting monolayers typically exhibit surface coverages ranging from 2.5 to 4.0 molecules per nm², depending on substrate morphology, reaction conditions, and steric constraints imposed by the dodecyl chains. This packing density corresponds to theoretical surface concentrations of approximately 0.95-1.5 mmol/g for non-porous silica nanoparticles with specific surface areas of 200-250 m²/g. The monolayer quality profoundly influences performance in drug delivery applications, as defects or disordered regions can compromise barrier function and create pathways for uncontrolled drug release.

Quantitative Characterization Techniques

Comprehensive characterization of this compound monolayers requires a multifaceted analytical approach to quantify surface coverage, assess molecular orientation, and verify chemical structure. The following table summarizes principal characterization methods and their specific applications for this compound analysis:

Table: this compound Monolayer Characterization Techniques

| Technique | Information Obtained | Typical Values for this compound | References |

|---|---|---|---|

| Thermogravimetric Analysis (TGA) | Organic content, Thermal stability | 0.8-1.2 mmol/g (non-porous silica) | [1] |

| Contact Angle Goniometry | Surface hydrophobicity, Packing quality | 110-130° (water contact angle) | [2] |

| X-ray Photoelectron Spectroscopy (XPS) | Surface composition, Chemical environment | C 68.6%, O 19.8%, Si 11.6% (hydrosilylated pSi) | [2] |

| Fourier Transform Infrared (FTIR) Spectroscopy | Bond vibrations, Molecular orientation | C-H stretches: 2850-2969 cm⁻¹ | [2] |

| Fleming-Tamao Oxidation with Quantitative NMR | Exact monolayer composition, Molecular structure | 91% yield (optimized cleavage conditions) | [1] |

Advanced characterization approaches have revealed critical structure-property relationships for this compound monolayers in drug delivery contexts. The Fleming-Tamao oxidation method has emerged as particularly valuable for quantitative analysis, enabling efficient cleavage of C-Si bonds under mild conditions using tetrabutylammonium fluoride (TBAF) as a fluoride source in THF, followed by oxidation with hydrogen peroxide [1]. This optimized protocol achieves exceptional cleavage yields up to 91%, liberating surface-bound molecules as analyzable alcohols that can be quantified by NMR with internal standards or characterized by GC-MS [1]. The method demonstrates excellent functional group tolerance and applicability across various silica substrates including nanoparticles, flat surfaces, and related metal oxides. This analytical capability provides researchers with precise tools to correlate monolayer structure with drug loading and release performance, enabling rational design of optimized delivery systems.

Experimental Protocols for Surface Functionalization

Substrate Preparation and Silanization Procedures

The foundation of successful organosilane monolayer formation lies in comprehensive substrate preparation, which directly influences monolayer density, uniformity, and stability. For silicon-based substrates including porous silicon (pSi) drug carriers, this typically begins with a rigorous cleaning protocol using oxygen plasma treatment or piranha solution (3:1 concentrated H₂SO₄:30% H₂O₂) to remove organic contaminants and maximize surface hydroxyl group density. CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials; appropriate safety precautions including acid-resistant gloves, face protection, and working in a fume hood are essential. Following cleaning, substrates are thoroughly rinsed with high-purity water and ethanol, then dried under inert gas stream or vacuum desiccation to prevent atmospheric contamination before silanization. The hydroxylation degree of the surface critically determines silane grafting density, with ideal surfaces exhibiting 4.9-5.7 OH groups per nm² for silica substrates.

For this compound functionalization specifically, two principal methodologies have been extensively validated in literature:

Thermal Hydrosilylation: Freshly etched porous silicon substrates are immersed in neat 1-dodecene and heated to 100-120°C under inert atmosphere for 16-24 hours [2]. This method generates a highly hydrophobic surface with water contact angles measuring approximately 133°, indicating near-complete coverage of the native Si-H surfaces with alkyl chains [2]. The process results in covalent Si-C bonds directly to the silicon skeleton, particularly suitable for porous silicon-based drug carriers.

Solution-Phase Silanization: Substrates are immersed in a 2-5% (v/v) solution of dodecyltrimethoxysilane in anhydrous toluene under moisture-controlled conditions. The reaction proceeds for 2-24 hours at room temperature or elevated temperatures (60-80°C), followed by sequential rinsing with toluene, dichloromethane, and ethanol to remove physisorbed silane oligomers. This approach leverages traditional siloxane chemistry and is applicable to a broader range of oxide surfaces.

Both methods require strict control of water content during reaction, as excess water promotes uncontrolled polymerization in solution rather than surface-confined monolayer formation. Post-silanization, substrates typically undergo thermal annealing at 100-120°C for 1-2 hours to promote lateral cross-linking and enhance monolayer stability through additional siloxane bond formation.

Analytical Verification and Quality Assessment

Rigorous analytical verification is essential to confirm successful monolayer formation and evaluate quality metrics critical for drug delivery applications. The multitechnique approach should comprehensively assess chemical composition, physical properties, and structural features of the modified surfaces:

FTIR Spectroscopy: Attenuated total reflection (ATR)-FTIR spectra of this compound-modified surfaces show characteristic C-H stretching vibrations in the 2850-2969 cm⁻¹ range, with dramatic decrease or disappearance of native Si-Hx peaks at 2083-2110 cm⁻¹ for porous silicon substrates [2]. These spectral changes confirm replacement of native hydride termination with alkyl chains, while the presence of Si-O-Si stretches around 1035 cm⁻¹ may indicate partial oxidation or siloxane network formation.

X-ray Photoelectron Spectroscopy (XPS): High-resolution C 1s spectra of this compound monolayers typically exhibit a dominant peak at 285.0 eV corresponding to C-C/C-H bonds, with minimal higher binding energy components indicating low levels of oxidation [2]. Quantitative analysis reveals carbon content increasing from negligible levels on clean substrates to approximately 68.6% after this compound modification, with corresponding decreases in Si and O signals [2].

Water Contact Angle (WCA) Measurements: Immediately after this compound functionalization, surfaces should exhibit high hydrophobicity with static water contact angles typically ranging from 110° to 133° [2]. Significant deviations from this range suggest incomplete monolayer coverage, contamination, or improper molecular organization. Contact angle hysteresis (difference between advancing and receding angles) provides additional information about monolayer uniformity and chemical heterogeneity.

Ellipsometry: For flat silicon wafer reference samples, this compound monolayer thickness typically measures 1.5-2.0 nm, consistent with theoretically predicted values for tightly packed alkyl chains with approximately 30° tilt angle from surface normal. This non-destructive technique provides rapid assessment of monolayer uniformity across substrate surfaces.

These characterization methodologies collectively provide a comprehensive picture of monolayer structure and quality, enabling researchers to correlate fabrication parameters with performance in drug loading and release studies.

Drug Delivery Applications and Performance

Porous Silicon-Based Drug Delivery Systems

This compound-functionalized porous silicon (pSi) has emerged as a promising platform for sustained drug delivery applications, particularly for hydrophobic chemotherapeutic agents. The structure combines the biodegradability and biocompatibility of porous silicon with the tunable hydrophobicity imparted by the this compound monolayer. In a seminal study investigating camptothecin (CPT) delivery, pSi films with average pore size of 15 nm and depth of 1 μm were fabricated through electrochemical anodization in hydrofluoric acid/ethanol electrolyte [2]. Following thermal hydrosilylation with 1-dodecene, the internal pore surfaces became highly hydrophobic, dramatically improving loading capacity for the hydrophobic CPT drug while the external surface could be further modified with antifouling polymers to reduce protein adsorption and cellular attachment [2].

The spatially controlled functionalization approach exemplifies the sophistication possible with organosilane chemistry in drug delivery system design. In this strategy, the internal pore walls received this compound modification to optimize drug loading and release kinetics, while the external surface underwent additional processing including air plasma treatment, silanization with (3-aminopropyl)triethoxysilane (APTES), and grafting of N-(2-hydroxypropyl) acrylamide-based copolymers [2]. This multifunctional architecture delivered exceptional performance: drug release studies conducted over 17 hours in PBS demonstrated continuous CPT release with excellent stability, while protein adsorption and cell attachment were significantly reduced compared to unmodified controls [2]. The success of this approach highlights how differential organosilane functionalization can address multiple design challenges simultaneously in advanced drug delivery systems.

Experimental Workflow for pSi Drug Carrier Fabrication

The complete fabrication process for this compound-functionalized porous silicon drug carriers involves sequential steps that can be visualized in the following workflow:

Fabrication workflow for this compound-functionalized porous silicon drug carriers

This optimized workflow produces multifunctional drug carriers that leverage this compound's hydrophobic properties for enhanced drug loading while incorporating additional surface modifications to control biological interactions. The camptothecin loading capacity in such systems is significantly enhanced compared to unmodified porous silicon, with the this compound monolayer promoting drug incorporation through hydrophobic interactions. The subsequent polymer capping layer serves as a diffusional barrier that further modulates release kinetics while providing antifouling properties. During in vitro evaluation, these systems demonstrated sustained release profiles over extended timeframes while effectively minimizing non-specific protein adsorption and cell attachment—key advantages for targeted drug delivery applications where premature clearance by the mononuclear phagocyte system must be avoided [2].

Summary and Future Perspectives

Organosilane chemistry provides a versatile molecular toolkit for engineering material surfaces with precise control over interfacial properties. This compound specifically offers exceptional utility in drug delivery applications where controlled hydrophobicity enhances loading and modulates release kinetics for hydrophobic therapeutic compounds. The experimental protocols and characterization methodologies detailed in this technical guide provide researchers with robust frameworks for implementing these surface modifications in diverse drug delivery system designs. The quantitative performance data demonstrates that properly engineered this compound monolayers can significantly improve key pharmaceutical metrics including drug loading capacity, release profile control, and system stability.

Future developments in organosilane-based drug delivery will likely focus on increasing system complexity to address multiple therapeutic challenges simultaneously. Emerging research directions include stimuli-responsive monolayers that undergo conformational or chemical changes in response to specific biological triggers (pH, enzymes, redox environment), multi-functional surfaces that combine targeting, therapeutic, and diagnostic capabilities, and hierarchical structures that control drug release sequences for combination therapies. Additionally, the growing emphasis on green chemistry principles is driving development of more environmentally benign silanization processes that reduce or eliminate toxic solvents and byproducts. As characterization techniques continue to advance, particularly in the realm of in situ monitoring of monolayer behavior in biological environments, researchers will gain unprecedented insights into structure-performance relationships that will inform the next generation of organosilane-engineered drug delivery systems.

References and Further Reading

- Science Reports (2019) - Spatially controlled surface modification of porous silicon for sustained drug delivery applications [2]

- Analytical Chemistry (2025) - Quantitative characterization of organosilane monolayers by Fleming-Tamao oxidation [1]

- Frontiers in Chemistry (2018) - Adsorption characteristics of anionic surfactant on montmorillonite minerals [3]

- Water, Air, and Soil Pollution (2009) - Adsorption of SDBS on Candida maltosa and influence on cell surface hydrophobicity [4]

References

- 1. Quantitative Characterization of Organosilane Monolayers ... [pmc.ncbi.nlm.nih.gov]

- 2. Spatially Controlled Surface of Porous Silicon for... Modification [nature.com]

- 3. Frontiers | Adsorption Characteristics of Anionic Surfactant Sodium... [frontiersin.org]

- 4. Adsorption of Sodium Dodecylbenzenesulphonate ( SDBS ) on... [orbit.dtu.dk]

dodecylsilane surface modification principles

Core Principles and Chemical Mechanism

Dodecylsilane surface modification is a process that grafts a silane molecule with a 12-carbon alkyl chain onto hydroxyl-rich surfaces, fundamentally changing the surface properties from hydrophilic to hydrophobic [1] [2].

- Chemical Reaction: The process is a condensation reaction between surface hydroxyl groups (M-OH) and the hydrolyzable alkoxy groups of the silane.

- Bond Formation: This reaction forms stable, covalent M-O-Si bonds, creating a permanent organic-inorganic interface [2].

- Surface Orientation: The dodecyl (C12) chains extend away from the surface, creating a dense, low-energy, hydrophobic layer that repels water [1].

The following diagram illustrates the silanization reaction mechanism and the resulting surface structure:

Silanization reaction mechanism and resulting hydrophobic surface.

Characterization and Quantitative Analysis

Verifying the success and quality of the surface modification is crucial. The table below summarizes key characterization techniques and typical outcomes.

| Characterization Method | Purpose | Key Observations for Modified Silica Nanoparticles |

|---|---|---|

| Fourier Transform Infrared (FTIR) | Identify chemical bonds and functional groups [3]. | Peaks at ~2927 cm⁻¹ & ~2860 cm⁻¹ (C-H stretch); decrease in peak at ~3450 cm⁻¹ (Si-OH) [3]. |

| Water Contact Angle | Measure surface wettability and hydrophobicity [3]. | Increases with longer alkyl chains. Dodecyl (C12) modification: ~146.8° [3]. |

| Zeta Potential | Determine surface charge in dispersion [3]. | Absolute value decreases post-modification (e.g., from -36.7 mV to a less negative value) [3]. |

| Interfacial Tension (IFT) | Assess interfacial activity at oil/water interface [3]. | Modified nanoparticles reduce IFT; minimum achieved with optimal amphipathy (e.g., hexyl chain) [3]. |

The length of the grafted alkyl chain is a critical parameter. Research on modified silica nanoparticles shows how chain length directly influences hydrophobicity and interfacial performance:

| Alkyl Chain Length | Water Contact Angle (°) | Equilibrium Oil/Water IFT (mN/m) |

|---|---|---|

| Propyl (C3) | 50.9 | 44.0 |

| Hexyl (C6) | 91.8 | 41.0 |

| Octyl (C8) | 128.1 | 44.0 |

| Dodecyl (C12) | 146.8 | 46.0 |

General Experimental Workflow

While a single standardized protocol varies by application, the process generally follows these key stages:

General workflow for this compound surface modification.

Applications in Drug Development

The ability to create hydrophobic and functional surfaces makes this compound modification highly valuable in biomedical and drug development fields [4] [1].

- Enhanced Drug Delivery Systems: Used to functionalize nanoparticles, improving their dispersion in organic solvents and enhancing stability for drug delivery systems [4].

- Improved Biocompatibility: Tuning surface properties of biomedical devices to improve biocompatibility and reduce non-specific protein adsorption [4] [1].

- Surface Protection: Forms a dense, cross-linked siloxane layer that shields implants and devices from environmental damage and corrosion [1].

Practical Considerations and Catalysts

- Catalysts: The silanization reaction can be accelerated by amines. Aliphatic amines with short alkyl chains promote the primary reaction more effectively than those with cyclic structures [5].

- Surface Coverage: The number of silane molecules that can graft is limited by the accessibility and distance between surface silanol groups [5].

- Reproducibility: Successful modification depends on strict control of moisture, solvent purity, and reaction temperature to ensure consistent and reproducible results.

References

- 1. Dodecyltrimethoxysilane: A Versatile Solution for Surface ... [nbinno.com]

- 2. Silanization [en.wikipedia.org]

- 3. Interfacial Rheological Investigation of Modified Silica ... [pmc.ncbi.nlm.nih.gov]

- 4. n-Dodecyltrimethoxysilane [chemimpex.com]

- 5. Enhancing the Silanization Reaction of the Silica- ... [mdpi.com]

Comprehensive Application Notes and Protocols for Alkylsilane-Based Self-Assembled Monolayers

Introduction and Principle

Self-assembled monolayers (SAMs) are highly organized, molecularly thin films that form spontaneously on solid surfaces when exposed to active molecules. In the case of alkylsilane-based SAMs, molecules like dodecyltrichlorosilane adsorb onto hydroxylated surfaces (e.g., silicon/silicon oxide) through a multi-step process involving hydrolysis, adsorption, and cross-linking, forming a stable, covalently bonded siloxane (Si-O-Si) network [1] [2]. These monolayers provide exceptional control over surface properties at the molecular level, making them invaluable tools in nanotechnology, biosensing, drug delivery, and advanced materials science [1].

The following workflow diagram outlines the core process for preparing alkylsilane SAMs, such as dodecylsilane, on silicon substrates:

- Workflow Overview: The process begins with rigorous substrate cleaning and hydroxylation to create reactive surface sites, proceeds through SAM deposition (via vapor or liquid phase), and concludes with rinsing and annealing to form a stable, ordered monolayer [2] [3].

Materials and Equipment

Chemical Reagents

- Silane precursor: Dodecyltrichlorosilane (C12H25SiCl3) or dodecyltrimethoxysilane. Note: Trichlorosilanes are highly reactive but moisture-sensitive; alkoxysilanes offer easier handling [4].

- Substrate: Silicon wafers with native or thermal oxide layer.

- Solvents: Anhydrous toluene, hexane, or tetrahydrofuran (THF) for liquid phase deposition [2]. Acetone and ethanol for cleaning [2].

- Cleaning solutions: Piranha solution (3:1 v/v concentrated H2SO4 : 30% H2O2) - Handle with extreme caution.

- Other: High-purity water for hydroxylation step.

Laboratory Equipment

- Cleanroom or fume hood: Essential for controlling contamination and vapor exposure.

- Plasma cleaner (for oxygen plasma treatment).

- Atomic Force Microscope (AFM) or Ellipsometer for thickness measurement.

- Contact Angle Goniometer for wettability studies.

- Chemical storage: Schlenk line or glove box for air-sensitive silanes [3].

Experimental Protocols

Substrate Preparation and Hydroxylation

- Cleaning: Cut silicon substrates to desired size. Sonicate sequentially in acetone and ethanol for 10 minutes each. Rinse with pure ethanol and dry under a stream of inert gas (N2) [2].

- Oxidation/Hydroxylation: Treat cleaned substrates with oxygen plasma for 5-10 minutes to create a uniform, high-density layer of surface hydroxyl groups (-OH) [3]. Alternatively, immerse in piranha solution for 30-60 minutes at 70-80°C, followed by thorough rinsing with high-purity water and drying under N2. Caution: Piranha solution is extremely corrosive and reactive.

SAM Deposition: Liquid Phase Method

This is the most widely adopted method due to its accessibility [2].

- Solution Preparation: In an inert atmosphere (e.g., glove box), prepare a 1-10 mM solution of this compound in anhydrous toluene. The low concentration helps prevent bulk polymerization and ensures monolayer formation [3].

- Deposition: Immediately place the hydroxylated substrates into the silane solution. Seal the container to prevent moisture ingress.

- Assembly Time: Allow the reaction to proceed for 2-24 hours at room temperature. Longer times generally yield more ordered and densely packed films [2].

- Termination: Remove the substrates from the solution.

SAM Deposition: Vapor Phase Method

This method minimizes solvent waste and can produce higher-quality, more uniform monolayers with fewer defects [2] [3].

- Setup: Place the hydroxylated substrate and a small glass vial containing pure this compound precursor inside a sealed desiccator or specialized vapor deposition chamber.

- Deposition: Evacuate the chamber or maintain a slight inert gas flow. The precursor will vaporize and react with the substrate surface.

- Assembly Time: Typical deposition times range from 2 to 6 hours, depending on the temperature and vapor pressure.

Post-Deposition Processing

- Rinsing: After deposition (either method), rinse the substrates thoroughly with toluene, hexane, and ethanol to remove any physisorbed molecules.

- Sonication: A brief (1-2 minute) sonication in ethanol helps dislodge loosely bound aggregates [3].

- Annealing: Dry the SAM-coated substrates and anneal them at 100-120°C for 30-60 minutes on a hotplate. This step enhances molecular ordering and improves the stability of the monolayer by promoting cross-linking between adjacent silane molecules [2] [3].

Quality Control and Characterization

A well-prepared this compound SAM should be uniform, densely packed, and stable. The table below summarizes key characterization techniques and their expected outcomes for a high-quality film.

| Characterization Method | Purpose | Expected Outcome for Quality this compound SAM |

|---|---|---|

| Water Contact Angle (WCA) | Measures surface wettability/hydrophobicity [1] [2] | >105°, indicating a well-ordered methyl-terminated surface [3] |

| Atomic Force Microscopy (AFM) | Assesses surface morphology and uniformity on a nanoscale [3] | Low roughness (RMS < 0.5 nm), absence of molecular domains or defects |

| Ellipsometry | Measures the thickness of the molecular film [3] | ~1.5-2.0 nm, consistent with a fully extended, all-trans alkyl chain tilted from the surface normal |

| X-ray Photoelectron Spectroscopy (XPS) | Determines elemental composition and chemical states at the surface [2] | Strong C 1s signal, Si 2p signal from underlying substrate, no chlorine if trichlorosilane precursor is fully hydrolyzed |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Probes the molecular conformation and order within the monolayer | Presence of characteristic CH2 stretching bands, with frequencies indicating a densely packed, crystalline-like film |

Troubleshooting and Optimization

The following flowchart assists in diagnosing and resolving common issues encountered during this compound SAM formation:

Key Optimization Parameters:

- Moisture Control: Trace water is necessary for silane hydrolysis, but excess water causes bulk polymerization and particulate formation. Vapor phase deposition can mitigate this [2] [3].

- Solvent Purity: Use anhydrous, inhibitor-free solvents to prevent side reactions [3].

- Precursor Concentration: Low concentrations (1-10 mM) are critical for monolayer versus multilayer formation [3].

- Temperature: Room temperature is standard; slightly elevated temperatures can accelerate assembly but may reduce final film order.

Applications in Research and Development

The utility of alkylsilane SAMs, particularly this compound, spans multiple disciplines due to their ability to create stable, hydrophobic surfaces.

- Surface Wetting Control: this compound SAMs create highly hydrophobic surfaces, valuable for corrosion inhibition, self-cleaning coatings, and preventing ice adhesion [1] [2]. By creating micropatterns of hydrophilic and hydrophobic SAMs, they can be used to control cell adhesion or fluid flow in microfluidic devices [1].

- Antifouling Coatings: While highly hydrophilic SAMs (e.g., PEG) are often used for antifouling, hydrophobic alkyl SAMs like this compound can also resist nonspecific protein adsorption and biofouling in certain contexts, making them useful for marine coatings and medical devices [5].

- Electronics and Nanofabrication: In organic electronics (OLEDs, OPVs, OFETs), SAMs act as crucial interlayers to modify electrode work functions, improve charge injection, and enhance device performance [1] [4]. They also serve as nanoscale resists in lithography and anti-stiction coatings for MEMS/NEMS [4].

- Fundamental Research: SAMs provide a well-defined model system to study surface-molecule interactions, friction, lubrication, and self-assembly phenomena [1] [2].

References

- 1. Applications of Self-Assembled Monolayers [ossila.com]

- 2. Self-assembled perfluoroalkylsilane films on silicon ... [sciencedirect.com]

- 3. Self-assembled silane monolayers: an efficient step-by- ... [hero.epa.gov]

- 4. Self-Assembled Monolayers (SAMs) [gelest.com]

- 5. Self-Assembled Monolayer Coatings on Gold and Silica ... [mdpi.com]

how to functionalize nanoparticles with dodecylsilane

Theoretical Background and Application Notes

Functionalizing nanoparticles with dodecylsilane (a long-chain alkylsilane) significantly alters their surface properties from hydrophilic to hydrophobic. This enhances compatibility with organic systems. In drug delivery, this functionalization can improve carrier payload capacity, enable sustained release kinetics, and facilitate penetration across biological barriers [1] [2].

Key Application Areas:

- Drug Delivery Systems: Creates hydrophobic domains in mesoporous silica nanoparticles (MSNs) for enhanced loading of poorly water-soluble drugs [2].

- Interfacial Stabilization: this compound-functionalized nanoparticles act as effective stabilizers in emulsions, crucial for pharmaceutical formulations [3].

- Biomedical Implants: Surface coating with polydopamine (often combined with hydrophobic modifiers) improves biocompatibility and tissue integration [1].

Detailed Functionalization Protocol

This protocol for this compound modification of silica nanoparticles (SiNPs) is adapted from established silanization techniques [4].

Materials and Equipment

- Nanoparticles: Silica nanoparticles (e.g., synthesized via Stöber method [4]).

- Silane Coupling Agent: Dodecyltrialkoxysilane (e.g., dodecyltrimethoxysilane).

- Solvent: Anhydrous toluene or ethanol.

- Equipment: Three-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, heating mantle, Schlenk line (or nitrogen inlet), vacuum oven, centrifuge, ultrasonic bath.

Step-by-Step Procedure

Nanoparticle Activation and Drying:

- Dry pristine silica nanoparticles in a vacuum oven at ~150°C for at least 2 hours to remove physisorbed water and activate surface silanol (Si-OH) groups.

Reaction Mixture Preparation:

- In a three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, disperse the activated nanoparticles (e.g., 1.0 g) in 100 mL of anhydrous toluene.

- Purge the system with inert gas (N₂) and maintain a slight positive pressure throughout the reaction.

- Add dodecyltrialkoxysilane (e.g., 2.0 mmol) dropwise via syringe under stirring.

Silanization Reaction:

- Heat the reaction mixture to 80-110°C and reflux with vigorous stirring for 12-24 hours under an inert atmosphere to ensure complete reaction.

Product Purification:

- Cool the mixture to room temperature. Recover the modified nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

- Wash the pellet sequentially with toluene, ethanol, and deionized water to remove unreacted silane and by-products. Repeat the centrifugation and washing cycle at least three times.

Post-Treatment and Drying:

- Dry the purified, functionalized nanoparticles in a vacuum oven at 60-70°C overnight.

- Characterize the final product to confirm successful functionalization.

Characterization and Performance Data

Summary of Characterization Techniques

| Characterization Technique | Purpose and Expected Outcome for this compound-Functionalization |

|---|---|

| Fourier Transform Infrared (FTIR) | Confirm covalent bonding. New peaks at ~2927 cm⁻¹ and ~2860 cm⁻¹ (C-H stretch of methyl/methylene); weakened peak at ~3450 cm⁻¹ (Si-OH) [3]. |

| Water Contact Angle | Measure hydrophobicity. Increase from ~50° (unmodified) to over 140° (dodecyl-modified) [3]. |

| Zeta Potential | Detect surface chemistry change. Less negative value due to replacement of surface silanols with alkyl groups [3] [4]. |

| Hydroxyl Density Titration | Quantify modification degree. Significant reduction from ~1.64 OH/nm² (unmodified) to ~0.44 OH/nm² (alkyl-modified) [3]. |

Effect of Alkyl Chain Length on Nanoparticle Performance [3]

Research shows performance varies with alkyl chain length, providing a benchmark for this compound (C12) expectations:

| Alkyl Chain Length | Water Contact Angle | Equilibrium Oil/Water IFT | Key Characteristics |

|---|---|---|---|

| Propyl (C3) | ~50.9° | ~44.0 mN/m | Moderate amphipathicity |

| Hexyl (C6) | ~91.8° | ~41.0 mN/m | Optimal hydrophilic-lipophilic balance |

| Dodecyl (C12) | ~146.8° | ~46.0 mN/m | Highest hydrophobicity, less interfacial adsorption |

Experimental Workflow and Nanoparticle Performance

The diagram below outlines the functionalization journey and how surface properties dictate nanoparticle behavior in application.

Critical Experimental Considerations

- Strict Anhydrous Conditions: Moisture causes silane hydrolysis/self-polymerization, leading to inconsistent coating and nanoparticle aggregation. Ensure all glassware is dry and solvents are anhydrous [4].

- Surface Silanol Activation: Adequate drying activates surface silanols. Incomplete activation results in low functionalization density and poor performance.

- Purification Efficiency: Thorough washing is essential. Residual silane or by-products contaminate the product and interfere with subsequent characterization or application.

Methodology and Troubleshooting

- Controlling Grafting Density: Grafting density is influenced by reaction temperature, time, and silane concentration. Determine optimal conditions empirically for your specific nanoparticle system [3] [4].

- Alternative for Non-Silica Nanoparticles: For non-silica nanoparticles (e.g., gold), use a heterobifunctional linker (e.g., PEG-thiol) or pre-coat with a thin silica layer (silication) to provide a surface for silane chemistry [2].

- Troubleshooting Common Issues:

- Low Grafting Density: Check solvent dryness, silane quality, and reaction duration.

- Nanoparticle Aggregation: Sonication can help re-disperse particles. Consider adding a stabilizer like polyethylene glycol (PEG)-silane during functionalization to improve dispersity [2].

References

- 1. sciencedirect.com/science/article/pii/S2452199X20300554 [sciencedirect.com]

- 2. Drug Delivery Applications of Nanoparticles - nanoComposix [nanocomposix.com]

- 3. Interfacial Rheological Investigation of Modified Silica ... [mdpi.com]

- 4. Silica nanoparticles for the layer-by-layer assembly of fully... [jnanobiotechnology.biomedcentral.com]

Silane Sol-Gel Coating Protocol (General Guidance)

The sol-gel process transforms liquid precursors into a solid network through hydrolysis and condensation reactions [1] [2]. For a hydrophobic alkylsilane like dodecylsilane, the process aims to create a cross-linked, water-repellent surface.

The table below outlines the key stages:

| Stage | Objective | Key Parameters & Considerations |

|---|

| 1. Precursor Hydrolysis | Convert alkoxysilane to reactive silanols [1]. | Acid Catalyst: Low pH (e.g., pH 2-4 with HCl) favors hydrolysis and forms linear polymers [3] [4]. Water:Precursor Ratio: Stoichiometric excess for complete hydrolysis. Solvent: Ethanol is common to ensure miscibility [3]. | | 2. Sol Aging & Deposition | Allow condensation to begin, forming the "sol". Apply to substrate. | Aging Time: Varies (hours to days); critical for final structure and stability [1]. Deposition Method: Dip-coating is most reported; withdrawal speed controls thickness [5] [4]. Spin-coating is an alternative for small, flat samples [5]. | | 3. Gel Formation & Curing | Complete condensation, form solid "gel" network, and remove volatiles. | Drying: Initial air drying to evaporate solvents. Thermal Curing: Moderate temperatures (e.g., 100-150°C) to densify the network. Higher temperatures can degrade organic moieties [6]. |

The following workflow diagram summarizes the general experimental procedure.

Detailed Procedural Steps

Solution Preparation

- In a sealed container, mix ethanol (solvent) and deionized water. The typical volume ratio of ethanol to water can range from 4:1 to 9:1 [3].

- Add a mineral acid (e.g., HCl) to adjust the pH to 2.0-4.0 to catalyze hydrolysis [1] [3].

- Under vigorous stirring, slowly add the alkyltrialkoxysilane precursor (e.g., Dodecyltrimethoxysilane). A typical molar ratio is Precursor : Water : Catalyst = 1 : 3-10 : 0.01-0.1 [3] [2].

Hydrolysis and Aging

- Stir the solution at room temperature for several hours to allow hydrolysis to complete. The solution should turn clear and homogeneous.

- Allow the "sol" to age for a predetermined time (e.g., 24 hours) without stirring. This aging step allows condensation to begin, increasing sol viscosity and determining final film structure [1].

Substrate Preparation and Coating

- Clean the substrate (e.g., metal, glass) thoroughly. For metals, this often includes degreasing and alkaline cleaning, followed by acid etching to generate a hydroxyl-rich surface [1] [6].

- Dip-coating is the most commonly used method [5] [4]. Immerse the substrate into the sol and withdraw it at a controlled, steady rate (e.g., 1-10 mm/s). Withdrawal speed is a key factor in controlling final coating thickness.

Gelation and Curing

- After deposition, let the coated substrate dry in air at room temperature. As solvents evaporate, condensation reactions accelerate, forming a solid gel network.

- Perform a final thermal cure in an oven. A typical profile is 1-2 hours at 100-150°C. This step strengthens the Si-O-Si network and enhances adhesion [6].

Chemical Reaction Mechanism

The sol-gel process involves two key sequential reactions [3] [2]:

- Hydrolysis: The alkoxy groups (-OR) of the silane precursor are replaced by hydroxyl groups (-OH), forming reactive silanols.

R'Si(OR)₃ + nH₂O → R'Si(OR)₃₋ₙ(OH)ₙ + nROH - Condensation: Silanol groups react with each other to form siloxane bonds (Si-O-Si), building the polymeric network.

R'Si-OH + HO-SiR' → R'Si-O-SiR' + H₂O(Water condensation)R'Si-OR + HO-SiR' → R'Si-O-SiR' + ROH(Alcohol condensation)

For this compound (R' = C₁₂H₂₅), the long alkyl chain remains intact throughout the process, imparting hydrophobicity to the final coating [3].

Key Parameters for Optimization and Troubleshooting

The tables below summarize critical parameters to control for reproducible results and common challenges.

| Parameter | Impact on Coating | Recommended Range |

|---|---|---|

| pH | Determines hydrolysis/condensation rates and polymer structure. Acidic pH (2-4) gives linear, dense films [3] [4]. | 2.0 - 4.0 |

| H₂O : Si Ratio | Degree of hydrolysis. Too low leads to incomplete reaction; too high can cause precipitation [2]. | 3:1 - 10:1 |

| Aging Time | Affects sol viscosity, film thickness, and defect formation. Insufficient aging can lead to poor network formation [1]. | 12 - 72 hours |

| Curing Temperature | Drives off solvents, densifies network. Must be below the degradation point of the organic group (~250°C for alkyl) [6]. | 100 - 150 °C |

| Challenge | Potential Cause | Suggested Remedy |

|---|---|---|

| Cracking | Excessive thickness, too-rapid drying, or high curing stress [5] [1]. | Reduce withdrawal speed; use a multi-layer deposition; slow the drying rate. |

| Poor Adhesion | Contaminated substrate or insufficient surface hydroxylation [1] [6]. | Improve substrate cleaning/etching; ensure substrate is fully dried before coating. |

| Non-Uniform Coating | Unstable sol, improper withdrawal speed, or contaminated substrate. | Filter sol before use; ensure smooth, consistent withdrawal; verify substrate cleanliness. |

Important Considerations for this compound

- Precursor Solubility: Long-chain alkylsilanes like this compound have low water solubility [3]. The use of ethanol as a co-solvent is essential to create a homogeneous reaction medium.

- Steric Effects: The bulky dodecyl group can slow down hydrolysis and condensation rates compared to smaller silanes like tetraethoxysilane (TEOS) due to steric hindrance [3]. This may require longer reaction (aging) times.

- Coating Thickness: Sol-gel coatings are typically thin (often below 1 micrometer) [7]. Achieving thicker, defect-free coatings with a single layer can be challenging. Applying multiple thin layers with intermediate curing is a common strategy to build up thickness [5] [4].

Conclusion

This protocol provides a foundational guide for forming a hydrophobic sol-gel coating based on the chemistry of long-chain alkylsilanes. The core process hinges on the controlled hydrolysis of an alkoxysilane precursor followed by condensation into a networked film.

To develop a specific, optimized procedure for this compound, you will likely need to experimentally determine the ideal parameters (especially aging time and curing profile) within the suggested ranges, as this specific compound is not detailed in the available literature.

References

- 1. Advances in the Modification of Silane-Based Sol-Gel ... [pmc.ncbi.nlm.nih.gov]

- 2. Deposition Grade Silanes for Sol-Gel Processes [sigmaaldrich.com]

- 3. Monitoring Silane Sol-Gel Kinetics with In-Situ Optical ... [mdpi.com]

- 4. Protection and surface modification of metals with sol – gel ... [bohrium.com]

- 5. sciencedirect.com/topics/materials-science/ sol - gel - coating [sciencedirect.com]

- 6. Application of Silica Sol - Gel for the... | IntechOpen Coatings [intechopen.com]

- 7. (PDF) Sol - gel method for the synthesis of nanoparticles [academia.edu]

Protocol for Superhydrophobic Surfaces Using Alkylsilane SAMs

This protocol outlines the general procedure for fabricating superhydrophobic surfaces through the formation of self-assembled monolayers (SAMs) of alkylsilanes like dodecylsilane on oxide substrates [1].

Substrate Preparation

- Materials: Silicon wafers, glass slides, or other metal oxides.

- Cleaning: Clean substrates thoroughly to remove organic contaminants. A standard method is oxygen plasma treatment for 5-10 minutes [2]. This cleans the surface and generates hydroxyl (-OH) groups, which are essential for silane bonding [1].

- Handling: Use tweezers and gloves to avoid contamination after cleaning.

Self-Assembled Monolayer (SAM) Formation

- Solution Preparation: Dissolve the alkylsilane (e.g., this compound) in a suitable anhydrous organic solvent (e.g., toluene or hexane) to a typical concentration of 0.1 to 10 mM [1].

- Immersion: Place the cleaned substrate into the silane solution. Allow the SAM to form over a period of 30 minutes to 24 hours at room temperature or elevated temperature, depending on the specific silane's reactivity [1].

- Environment: Conduct the reaction in a moisture-controlled environment (e.g., a glovebox) to prevent premature hydrolysis and polymerization of the silane in the solution.

Post-Assembly Processing

- Rinsing: Remove the substrate from the solution and rinse it thoroughly with fresh solvent to remove physisorbed molecules.

- Drying: Dry the substrate under a stream of inert gas (e.g., nitrogen).

- Curing/Annealing: Anneal the sample at a mild temperature (e.g., 100-120°C for 10-30 minutes) to facilitate the condensation reaction and improve the stability of the monolayer [1].

Surface Characterization and Validation

After fabrication, validate the surface properties using the following techniques. A surface is considered superhydrophobic if it simultaneously achieves a Water Contact Angle (WCA) > 150° and a Sliding Angle (SA) < 10° [3].

| Characterization Method | Target Outcome | Key Parameters & Notes |

|---|---|---|

| Water Contact Angle (WCA) | > 150° [3] | Measure static angle with a goniometer. Droplet volume typically 2-10 µL. |

| Sliding Angle (SA) | < 10° [3] | The tilt angle at which a water droplet (e.g., 10 µL) begins to move. |

| Contact Angle Hysteresis (CAH) | < 10° [3] | Difference between advancing (θ_A) and receding (θ_R) contact angles. |

| Surface Energy | Low | Calculate using OWRK or Fowkes models with contact angles of multiple liquids [4]. A successful coating will have very low surface energy. |

| Morphology (AFM/SEM) | Micro/nano roughness | Confirm the presence of hierarchical structures critical for superhydrophobicity [3]. |

| Chemical Composition (XPS/FTIR) | Presence of alkyl chains | Verify the successful grafting of the silane and the presence of terminal -CH3 groups [5] [1]. |

Critical Experimental Considerations

- Roughness is Key: A smooth monolayer of this compound will be hydrophobic but not superhydrophobic. The substrate must possess micro- or nanoscale roughness before SAM application to achieve the necessary hierarchical structure for superhydrophobicity [3] [6]. Pre-treatments like laser etching or chemical etching may be required [7].

- Mechanical Durability: A major challenge for superhydrophobic surfaces is mechanical fragility [3]. Consider designs that protect the fragile nanostructures with a more robust microstructure [6].

- Parameter Optimization: The optimal conditions for SAM formation (concentration, time, temperature) are highly specific to the alkylsilane used and must be determined experimentally.

Troubleshooting Guide

| Issue | Potential Cause | Suggested Remedy |

|---|---|---|

| Low Water Contact Angle | Incomplete monolayer; Contaminated substrate; Insufficient surface roughness. | Extend SAM formation time; ensure rigorous substrate cleaning; introduce surface roughness. |

| High Contact Angle Hysteresis | Sticky surface, Wenzel state. | The water droplet is penetrating the surface structures. Increase the order and density of the SAM; optimize surface roughness morphology [3]. |

| Non-uniform Coating | Substrate not properly cleaned; solvent impurities; water in reaction. | Improve cleaning protocol; use fresh, anhydrous solvents; control ambient humidity. |

Research Outlook

The field is moving towards solving the durability problem. One promising strategy is to create surfaces with a robust microstructure that acts as "armor" for the fragile, water-repellent nanostructures [6]. Combining laser surface structuring to create roughness followed by low-surface-energy coating is another advanced technique showing promise for various materials [7].

References

- 1. - Self - Wikipedia assembled monolayer [en.wikipedia.org]

- 2. | Plasma Etch, Inc. Treatment Plasma [plasmaetch.com]

- 3. Superhydrophobicity through Coatings Prepared by... | IntechOpen [intechopen.com]

- 4. : Formula & Definition | Ossila Surface Energy [ossila.com]

- 5. Study on self - assembled of functionalized thiol on gold... monolayer [link.springer.com]

- 6. Design of robust superhydrophobic | Nature surfaces [nature.com]

- 7. A novel technique for creating superhydrophobic surfaces [phys.org]

Comprehensive Application Notes and Protocols: Dodecylsilane in Interfacial Rheology Studies

Introduction to Dodecylsilane and Interfacial Rheology

This compound is an organosilicon compound characterized by a hydrophobic dodecyl chain (C₁₂H₂₅) attached to a silicon atom, with molecular formula C₁₂H₂₈Si and molecular weight of 197.41 g/mol. This compound has gained significant importance in interfacial rheology studies due to its ability to modify surface properties and create well-defined hydrophobic interfaces. The amphiphilic nature of this compound, comprising a long hydrocarbon chain and a reactive silicon head group, enables it to form stable monolayers and self-assembled structures at various interfaces. These properties make it particularly valuable for investigating fundamental phenomena in colloidal systems, emulsion stabilization, and material interfaces relevant to pharmaceutical, cosmetic, and material science applications. [1]

Interfacial rheology examines the flow and deformation of matter at fluid-fluid interfaces, with particular focus on the mechanical properties of adsorbed layers. When surfactants, nanoparticles, or other surface-active compounds are present at interfaces, they significantly influence the interfacial viscoelasticity, which in turn affects emulsion stability, foam formation, and droplet dynamics. This compound-modified surfaces and particles provide excellent model systems for these investigations due to the controllable surface chemistry and well-defined hydrophobic characteristics. The compound's unique balance between hydrophobicity and reactivity makes it suitable for diverse applications while maintaining stability under various experimental conditions. [2] [1]

Chemical Properties and Characteristics of this compound

Structural and Molecular Properties

This compound adopts a tetrahedral geometry around the central silicon atom, consistent with silicon's sp³ hybridization, resulting in bond angles of approximately 109.5°. The molecular structure consists of a silicon atom forming a single covalent bond with the dodecyl chain and three Si–H bonds, contributing to its distinctive reactivity profile and hydrophobic character. The Si–C bond length aligns with typical carbon–silicon single bonds (approximately 1.88 Å), while the Si–H bonds exhibit lower dissociation energies compared to C–H bonds, influencing the compound's chemical reactivity. The linear dodecyl chain provides substantial hydrophobicity, with a calculated logP value of 3.691, indicating strong lipophilicity that enables applications in reducing surface energy and preventing water adhesion. [1]

Table 1: Fundamental Properties of this compound

| Property | Specification | Experimental Context |

|---|---|---|

| CAS Number | 872-19-5 | Unique chemical identifier |

| Molecular Formula | C₁₂H₂₈Si | Elemental composition |

| Molecular Weight | 197.41 g/mol | Mass per mole |

| InChI Key | XOHGVHRQSJBUHK-UHFFFAOYSA-N | Standardized structural identifier |

| SMILES Notation | CCCCCCCCCCCC[SiH₃] | Linear structural representation |

| Hydrophobicity (logP) | 3.691 | Lipophilicity indicator |

Comparative Analysis with Related Organosilanes

This compound belongs to a broader family of organosilicon compounds with varying alkyl chain lengths and substituents, each exhibiting distinct properties suited for specific applications. When compared to octadecylsilane (C18), this compound offers a slightly lower degree of hydrophobicity but improved synthetic accessibility and solubility. In contrast to trichloro(dodecyl)silane, this compound lacks the highly reactive chlorine atoms, resulting in reduced hydrolysis sensitivity while maintaining the ability to form stable bonds with hydroxylated surfaces. This balance of reactivity and stability makes this compound particularly valuable for creating well-defined interfaces for rheological investigations without the complications of extreme reactivity or instability. [1]

Table 2: Comparison of this compound with Related Organosilicon Compounds

| Compound | Structure Characteristics | Key Properties | Applications in Interfacial Science |

|---|---|---|---|

| This compound | C12 alkyl chain with SiH₃ group | Moderate hydrophobicity, controlled reactivity | Model hydrophobic surfaces, reference standards |

| Octadecylsilane | C18 alkyl chain | Enhanced hydrophobicity | Ultra-hydrophobic coatings, low adhesion surfaces |

| Trichloro(dodecyl)silane | C12 chain with SiCl₃ group | High reactivity, moisture-sensitive | Covalent surface functionalization |

| Dodecyltrichlorosilane | Similar structure with three chlorine atoms | Extreme reactivity toward hydroxyl groups | Self-assembled monolayers, nanoparticle modification |

Synthesis and Manufacturing Protocols

Laboratory-Scale Synthesis via Hydrosilylation

The most prevalent laboratory-scale synthesis of this compound involves the hydrosilylation reaction of 1-dodecene with trichlorosilane, following a modified Chalk-Harrod mechanism. This method entails the catalytic addition of the silicon-hydrogen bond across the carbon-carbon double bond of 1-dodecene, exhibiting excellent regioselectivity for anti-Markovnikov addition where the silicon atom preferentially bonds to the terminal carbon of the alkene chain. The reaction proceeds according to the following stoichiometric equation: CH₃(CH₂)₁₀CH=CH₂ + HSiCl₃ → CH₃(CH₂)₁₁SiCl₃. This transformation typically employs platinum-based catalysts, with the Karstedt catalyst (platinum(0) complexes with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane ligands) demonstrating superior performance. [1]

Standard Laboratory Protocol:

- Reaction Setup: Charge a dry Schlenk flask with 1-dodecene (1.0 equiv) and toluene (30% v/v) under inert atmosphere.

- Catalyst Addition: Add Karstedt catalyst (0.01-0.05 mol% relative to alkene) via microsyringe.

- Silane Addition: Slowly add trichlorosilane (1.1 equiv) dropwise with continuous stirring.

- Temperature Control: Maintain reaction temperature between 50°C and 75°C with an oil bath.

- Reaction Monitoring: Track conversion by FTIR spectroscopy (disappearance of Si-H stretch at ~2150 cm⁻¹).

- Product Isolation: After complete conversion (typically 2-8 hours), concentrate under reduced pressure and purify by fractional distillation.

Critical Parameters:

- Temperature optimization: Excessive temperatures above 100°C cause catalyst deactivation and side products, while temperatures below 25°C significantly reduce reaction rates.

- Catalyst loading: Optimal range between 0.01 and 0.05 mol% provides balance between efficiency and economic considerations.

- Substrate ratios: Maintain alkene-to-silane ratio at 1:1.1 to ensure complete conversion while minimizing excess silane consumption.

- Atmosphere control: Strict exclusion of oxygen and moisture prevents catalyst oxidation and silane hydrolysis. [1]

Industrial Manufacturing Processes

The industrial-scale production of this compound typically employs an adapted Müller-Rochow direct synthesis process, which involves the direct reaction of elemental silicon with alkyl halides under copper catalysis. This process operates in fluidized bed reactors at elevated temperatures (250-300°C) and utilizes dodecyl chloride or dodecyl bromide as the alkylating agent. The reaction follows the general equation: Si + CH₃(CH₂)₁₁X → CH₃(CH₂)₁₁SiX₃ + additional products, where X represents the halide substituent. The copper catalyst system, typically comprising 3-8% by weight of finely divided copper metal or copper-silicon alloys, facilitates the formation of silicon-carbon bonds through proposed intermediate copper-silicon intermetallic compounds. [1]

Industrial Protocol Considerations:

- Silicon quality: Metallurgical-grade silicon with minimum purity of 97% and specific particle size distribution (45-250 micrometers) optimizes conversion efficiency.

- Reactor design: Fluidized bed configuration ensures optimal gas-solid contact between alkyl halide vapor and silicon-copper contact mass.

- Heat management: Advanced heat removal systems control the exothermic nature of the reaction.

- By-product management: Continuous removal of halide by-products drives reaction completion and minimizes side reactions.

Process Advantages:

- Economic viability: Direct pathway from elemental silicon reduces raw material costs.

- Scalability: Continuous flow processes enable high-volume production.

- Product diversity: Minor modifications allow production of related alkylsilanes. [1]

Surface Modification and Characterization Protocols

Surface Functionalization with this compound

The functionalization of surfaces with this compound involves the formation of covalent bonds between the silicon atom and hydroxyl groups on substrate surfaces, creating stable monolayers with controlled hydrophobic character. This process is particularly effective for modifying silica nanoparticles, glass substrates, and other oxide surfaces that present surface hydroxyl groups. The modification protocol varies based on the specific this compound derivative employed, with chlorosilane derivatives offering higher reactivity while pure this compound provides more controlled deposition. [3] [1]

Standard Surface Modification Protocol:

- Surface Preparation: Clean substrate (e.g., silica nanoparticles) with piranha solution (3:1 H₂SO₄:H₂O₂) to generate surface hydroxyl groups.

- Activation: Thermal treatment at 110°C for 1 hour to remove physisorbed water while maintaining hydroxyl groups.

- Reaction Medium: Prepare 2-5% (v/v) this compound solution in anhydrous toluene under nitrogen atmosphere.

- Modification Reaction: Add activated substrate to silane solution with continuous stirring at room temperature for 12-24 hours.

- Washing Sequence: Isolate modified particles via centrifugation and wash sequentially with toluene, ethanol, and deionized water.

- Curing: Dry modified substrate under vacuum at 60°C for 4 hours to complete covalent attachment.

Critical Control Parameters:

- Water content: Maintain strict anhydrous conditions during reaction to prevent silane polymerization in solution.

- Reaction time: Optimization required based on substrate surface area and accessibility of hydroxyl groups.

- Temperature control: Room temperature conditions generally provide balanced reaction kinetics and monolayer order.

- Purification rigor: Thorough washing eliminates physisorbed silane molecules that could skew interfacial measurements.

Characterization of Modified Surfaces

Comprehensive characterization of this compound-modified surfaces confirms successful functionalization and quantifies key parameters affecting interfacial behavior. The following techniques provide complementary information about the modified interfaces: [3]

Fourier Transform Infrared (FTIR) Spectroscopy:

- Protocol: Prepare KBr pellets containing modified nanoparticles or use attenuated total reflection (ATR) mode for flat surfaces.

- Characteristic Signals: Monitor C-H vibrations at 2927 cm⁻¹ (asymmetric methylene) and 2860 cm⁻¹ (symmetric methylene), with attenuation of O-H stretching vibration (~3450 cm⁻¹) indicating successful grafting.

- Quantification: Peak intensity ratios provide semi-quantitative assessment of grafting density.

Water Contact Angle Measurements:

- Protocol: Apply 2-5 μL deionized water droplets on modified surface and measure static contact angle using optical tensiometer.

- Expected Results: this compound-modified surfaces typically exhibit contact angles ranging from 90° to 130°, depending on grafting density and alkyl chain organization.

- Significance: Direct indicator of surface hydrophobicity and functionalization success.

Zeta Potential Measurements:

- Protocol: Prepare dilute aqueous dispersions of modified nanoparticles and measure electrophoretic mobility.

- Expected Results: Reduction in negative zeta potential compared to unmodified silica due to displacement of surface hydroxyl groups.

- Application: Confirms surface modification and indicates colloidal stability.

Surface Hydroxyl Density Quantification:

- Protocol: Acid-base titration method with NaOH solution.

- Calculation: Hydroxyl density = (Vₛ - Vₛ) × CₙₐOH / (m × S), where Vₛ and Vₛ are NaOH volumes for sample and blank, CₙₐOH is NaOH concentration, m is mass, and S is specific surface area.

- Typical Results: Unmodified silica: ~1.64 nm⁻²; this compound-modified: ~0.45 nm⁻². [3]

Interfacial Rheology Measurement Protocols

Interfacial Dilational Rheology

Interfacial dilational rheology measures the response of interfacial layers to area changes, providing insights into the viscoelastic properties of this compound-modified interfaces. This technique is particularly valuable for understanding emulsion stability and the mechanical behavior of interfacial layers. The methodology involves oscillating the interfacial area and measuring the resulting surface tension changes, from which the dilational modulus and its elastic and viscous components are derived. [2] [4]

Experimental Protocol Using Pulsating Drop Method:

- Instrument Setup: Configure optical tensiometer (e.g., Attension Theta Flex) with pulsating drop module (e.g., PD200).

- Drop Formation: Create pendant drop of this compound-modified nanoparticle dispersion (0.1 wt% in n-octane) suspended in aqueous phase.

- Equilibration: Allow 5-10 minutes for interfacial adsorption and equilibrium interfacial tension establishment.

- Oscillation Parameters: Apply sinusoidal oscillation at frequencies of 0.1, 0.2, 0.5, and 1.0 Hz with area amplitude of 10% (verified within linear viscoelastic region).

- Data Acquisition: Record interfacial tension and drop area simultaneously at high temporal resolution.

- Data Analysis: Calculate complex dilatational modulus (|E|), elastic modulus (E'), and viscous modulus (E") using the relationship: |E| = dγ/dlnA = A(dγ/dA), where γ is surface tension and A is interfacial area. [2] [4]

Key Equations:

- Complex Dilatational Modulus: |E| = dγ/dlnA

- Elastic (Storage) Modulus: E' = |E|cosδ

- Viscous (Loss) Modulus: E" = |E|sinδ

- Phase Angle: δ = phase difference between surface tension and area oscillation

Data Interpretation:

- High E' values indicate elastic interfaces that resist deformation and stabilize emulsions against coalescence.

- Elevated E" values suggest viscous-dominated interfaces that dissipate energy and provide resistance to gradual deformations.

- Frequency dependence reveals kinetic aspects of molecular rearrangement at the interface.

The following diagram illustrates the experimental workflow for interfacial dilational rheology measurements:

Diagram 1: Experimental workflow for interfacial dilational rheology measurements

Interfacial Shear Rheology

Interfacial shear rheology characterizes the mechanical response of interfaces to shear deformation at constant area, providing complementary information to dilational measurements. This technique is particularly sensitive to the formation of interconnected structures and two-dimensional networks at interfaces. For this compound-modified nanoparticles, interfacial shear rheology can reveal how alkyl chain length and grafting density affect the mechanical strength of the interfacial layer. [2] [5]

Experimental Protocol Using Oscillatory Shear:

- Geometry Selection: Choose appropriate interfacial rheometer geometry (bicone, du Nouÿ ring, or magnetic needle) based on expected modulus values.

- Interface Preparation: Form planar interface between this compound-modified nanoparticle dispersion and aqueous phase in temperature-controlled vessel.

- Equilibration: Allow 30-60 minutes for nanoparticle adsorption and interface stabilization.